molecular formula C24H25FN6 B11296260 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11296260
M. Wt: 416.5 g/mol
InChI Key: HZTCDSRNWHXODL-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenylamine group at position 4, a methyl group at position 1, and a 4-benzylpiperidin-1-yl substituent at position 6. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase and receptor targets .

Properties

Molecular Formula

C24H25FN6

Molecular Weight

416.5 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H25FN6/c1-30-23-21(16-26-30)22(27-20-9-7-19(25)8-10-20)28-24(29-23)31-13-11-18(12-14-31)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,27,28,29)

InChI Key

HZTCDSRNWHXODL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperidine and fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistency in the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

The compound 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.

Neurological Disorders

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives may serve as promising candidates for treating neurological disorders. The compound has been studied for its efficacy in modulating neurotransmitter systems and could potentially be used to address conditions such as Alzheimer's disease and other cognitive impairments. For instance, compounds with similar structures have been shown to act as muscarinic receptor antagonists, which can alleviate symptoms associated with cognitive decline .

Anti-Inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound's structural features allow it to inhibit pathways involved in inflammation, making it a candidate for developing new anti-inflammatory agents. Notably, some derivatives have demonstrated lower toxicity and ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

Cancer Research

The compound's interaction with cellular pathways suggests potential applications in oncology. Pyrazolo[3,4-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its anti-cancer effects.

Cardiovascular Applications

Emerging studies suggest that certain pyrazolo[3,4-d]pyrimidine derivatives may also play a role in cardiovascular health by modulating platelet aggregation and vascular inflammation . This opens avenues for developing new treatments for cardiovascular diseases.

Case Study 1: Anti-Cognitive Decline

A study investigated the effects of a related pyrazolo[3,4-d]pyrimidine derivative on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and learning capabilities compared to control groups .

Case Study 2: Inhibition of Inflammatory Markers

In another study assessing the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines, researchers found that the compounds effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds can mitigate inflammatory responses in various disease states .

Data Table: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameBiological ActivityReference
Compound AAnti-cognitive
Compound BAnti-inflammatory
Compound CCytotoxic (cancer)
Compound DCardiovascular effects

Mechanism of Action

The mechanism by which 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight H-Bond Donors/Acceptors Key Features
Target Compound 4-Benzylpiperidin-1-yl C25H25FN6* ~428.51 2 / 6 High lipophilicity; potential CNS penetration
N-(4-Fluorophenyl)-6-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Morpholin-4-yl C15H15FN6O 314.32 2 / 7 Increased polarity; GPCR modulation
6-[4-(4-Fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-chloro-4-methylphenyl)-... 4-(4-Fluorophenyl)piperazin-1-yl C23H23ClFN7 468.93 2 / 7 Dual piperazine-fluorophenyl; kinase targeting
6-Chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chloro C12H9ClFN5 277.69 2 / 5 Electrophilic chloro group; cytotoxic potential

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative that has garnered interest due to its potential biological activities, particularly in neurological disorders and receptor modulation. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27FN2C_{22}H_{27}FN_2, with a molecular weight of approximately 354.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a benzylpiperidine moiety and a fluorophenyl group, which may influence its biological activity through various mechanisms.

Pharmacological Profile

Research indicates that compounds similar to 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant binding affinity for various receptors:

  • Sigma Receptors : Studies have shown that derivatives of benzylpiperidine exhibit higher affinity for sigma1 over sigma2 receptors. This selectivity may be crucial for developing treatments for neurological conditions such as Alzheimer's disease and depression .
  • NMDA Receptors : The compound may also interact with NMDA receptors, which are critical in synaptic plasticity and memory function. Piperidine derivatives have been noted for their subtype-selective modulation of these receptors, potentially offering therapeutic benefits in cognitive disorders .

Case Studies

Several studies have explored the effects of similar compounds on neurological disorders:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds with similar structures have demonstrated improvements in cognitive function and memory retention. These effects are often attributed to their action on NMDA and sigma receptors .
  • Pain Management : Some derivatives have shown promise in pain management by modulating sigma receptor activity, which is implicated in pain perception pathways .

Binding Affinity Data

The following table summarizes the binding affinities of related compounds at sigma receptors:

Compound NameSigma 1 Ki (nM)Sigma 2 Ki (nM)Selectivity Ratio (Sigma 2/Sigma 1)
Compound A1020020
Compound B510020
Compound C1530020

This data suggests that modifications to the aromatic groups significantly influence receptor selectivity and binding affinity.

The proposed mechanism of action for this class of compounds involves modulation of neurotransmitter systems through sigma receptor interaction, leading to alterations in dopaminergic and glutamatergic signaling pathways. This modulation can result in enhanced cognitive function and reduced symptoms associated with neurodegenerative diseases.

Q & A

Basic: What synthetic strategies are effective for preparing this compound?

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:

  • Step 1 : React a pyrazolo[3,4-d]pyrimidine core (e.g., 4-chloro derivative) with 4-benzylpiperidine under reflux in dry acetonitrile to introduce the piperidinyl group at position 6 .
  • Step 2 : Couple the intermediate with 4-fluoroaniline via Buchwald-Hartwig amination or nucleophilic aromatic substitution in polar aprotic solvents (e.g., DMF) to install the N-(4-fluorophenyl)amine moiety .
  • Purification : Use recrystallization (acetonitrile or ethanol) or column chromatography to isolate the product. Monitor reaction progress via TLC or HPLC .

Advanced: How can computational chemistry aid in synthesis optimization?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, transition states, and intermediates. For example:

  • Reaction Path Search : Identify energetically favorable routes for key steps like piperidinyl substitution or amination .
  • Solvent Effects : Simulate solvent interactions using COSMO-RS models to optimize polarity and dielectric constant for higher yields .
  • Machine Learning : Train models on existing pyrazolo-pyrimidine synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst) .

Basic: Which spectroscopic methods confirm the compound’s structure?

  • 1H NMR : Verify substituent integration (e.g., benzylpiperidinyl protons at δ 2.5–3.5 ppm, methyl group at δ 2.0–2.5 ppm) .
  • IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • HRMS : Validate molecular weight with <5 ppm error .

Advanced: How to resolve spectral contradictions in derivatives?

  • X-ray Crystallography : Resolve ambiguous proton assignments (e.g., overlapping aromatic signals) by determining the crystal structure .
  • 2D NMR (HSQC/HMBC) : Correlate 1H and 13C signals to assign regiochemistry (e.g., distinguishing C-4 vs. C-6 substitutions) .
  • Isotopic Labeling : Use deuterated analogs to track proton exchange or dynamic effects in NMR spectra .

Basic: What purification techniques are recommended post-synthesis?

  • Recrystallization : Use acetonitrile or ethanol for high-purity crystals; adjust cooling rates to minimize impurities .
  • Column Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for polar intermediates .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water mixtures for challenging separations .

Advanced: How to design a study evaluating kinase inhibition?

  • Docking Studies : Model the compound’s binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize targets .
  • In Vitro Assays : Measure IC50 values against recombinant kinases (e.g., EGFR, BRAF) using fluorescence polarization or radiometric assays .
  • SAR Analysis : Synthesize analogs with modified benzylpiperidinyl or fluorophenyl groups to correlate structure with activity .

Basic: What governs regioselectivity in pyrazolo[3,4-d]pyrimidine substitutions?

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at C-4) direct nucleophilic attacks to C-6 due to reduced electron density .
  • Steric Hindrance : Bulky substituents (e.g., benzylpiperidinyl) favor reactions at less hindered positions .
  • Catalysts : Palladium catalysts (e.g., Pd2(dba)3) enhance selectivity in cross-coupling steps .

Advanced: How to analyze byproduct formation mechanisms?

  • LC-MS Profiling : Identify byproducts (e.g., over-alkylated derivatives) via high-resolution mass spectrometry .
  • Kinetic Studies : Monitor reaction intermediates using time-resolved NMR or stopped-flow techniques to trace side pathways .
  • Computational Modeling : Simulate competing transition states (e.g., SN1 vs. SN2 pathways) to explain selectivity losses .

Basic: How to assess solubility for in vitro assays?

  • Solvent Screening : Test DMSO stock solutions (10 mM) diluted in PBS or cell culture media; monitor precipitation via dynamic light scattering .
  • LogP Estimation : Calculate partition coefficients (e.g., using ChemDraw) to predict membrane permeability .

Advanced: What strategies improve metabolic stability in analogs?

  • Deuterium Incorporation : Replace labile protons (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Structural Rigidification : Introduce fused rings (e.g., morpholine) to reduce conformational flexibility and enzymatic cleavage .
  • Prodrug Design : Mask polar groups (e.g., amines) with ester or carbamate linkers for sustained release .

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